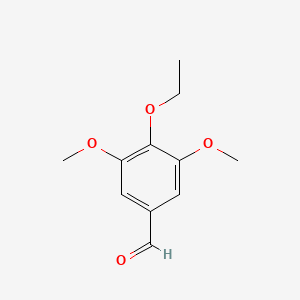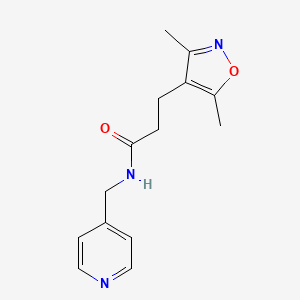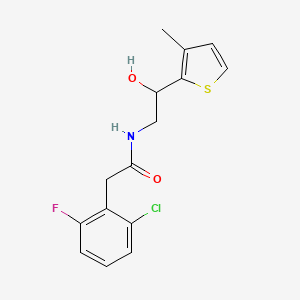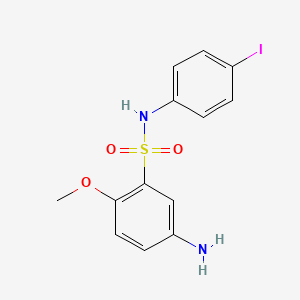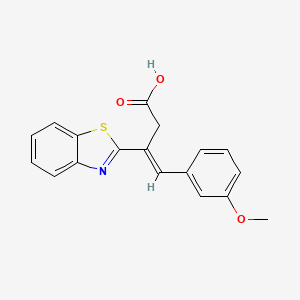
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.科学的研究の応用
Antimicrobial and Molluscicidal Activity : Prenylated benzoic acid derivatives, which share structural similarities with the compound of interest, have been shown to possess antimicrobial and molluscicidal activities. These compounds were isolated from Piper aduncum leaves (Orjala et al., 1993).
Antioxidant Activity : Phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, similar in structure to the compound , exhibited strong antioxidant activities. This highlights the potential of such compounds in oxidative stress-related applications (Lan-lan Xu et al., 2017).
Synthesis and Transformation : Research on similar benzoic acid derivatives has led to the development of methods for their synthesis and transformation. This includes the cyclisation of related compounds to produce benzofuran derivatives, showcasing the chemical versatility of these molecules (S. M. Abdel‐Wahhab & L. S. El-Assal, 1968).
Enantioselective Synthesis : Studies have been conducted on the enantioselective synthesis of derivatives of 3-aminopropanoic acid, which are structurally related to the compound . This research could be relevant in developing specific, targeted pharmaceuticals (E. Arvanitis et al., 1998).
Anticonvulsant and Neuroprotective Effects : N-(substituted benzothiazol-2-yl)amides, which are structurally related, have been evaluated for their anticonvulsant and neuroprotective effects, indicating the potential therapeutic applications of such compounds (M. Hassan et al., 2012).
Antimicrobial Activity of Pyridine Derivatives : Pyridine derivatives, synthesized using related compounds, showed variable and modest antimicrobial activity against various bacterial and fungal strains, suggesting their potential in antimicrobial therapies (N. Patel et al., 2011).
Fluorescent Probes Sensing pH and Metal Cations : Benzothiazole derivatives have been used in the development of fluorescent probes for sensing pH changes and metal cations, which is crucial in various analytical and bioanalytical applications (Kiyoshi Tanaka et al., 2001).
Antiparasitic Properties : 6-Nitro- and 6-amino-benzothiazoles, structurally related to the compound of interest, have been investigated for their antiparasitic properties, demonstrating their potential in treating parasitic infections (F. Delmas et al., 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This could involve potential applications of the compound, areas for further research, and its implications in various fields.
Please consult a chemistry professional or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
特性
IUPAC Name |
(E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZMANTZZFBIJO-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24831179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine](/img/structure/B2664901.png)
![Diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)
![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)
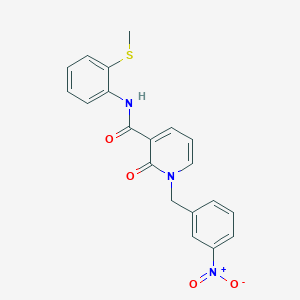
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)
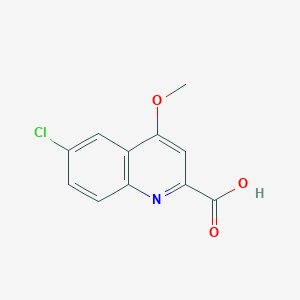
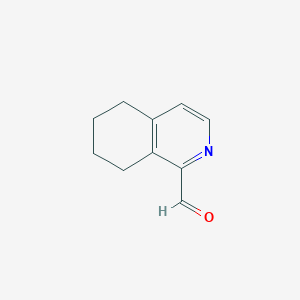
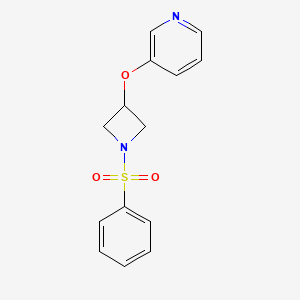
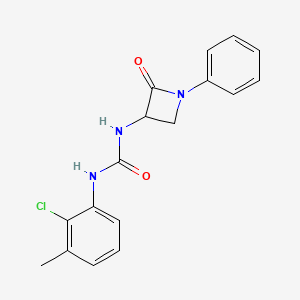
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)
